Cas no 2229276-70-2 (2,2-difluoro-3-6-(pyrrolidin-1-yl)pyridin-3-ylpropan-1-amine)

2,2-difluoro-3-6-(pyrrolidin-1-yl)pyridin-3-ylpropan-1-amine structure
2229276-70-2 structure
Product Name:2,2-difluoro-3-6-(pyrrolidin-1-yl)pyridin-3-ylpropan-1-amine
CAS No:2229276-70-2
MF:C12H17F2N3
MW:241.280289411545
CID:6541578
PubChem ID:165722376
Update Time:2025-07-18

2,2-difluoro-3-6-(pyrrolidin-1-yl)pyridin-3-ylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-3-6-(pyrrolidin-1-yl)pyridin-3-ylpropan-1-amine
    • 2229276-70-2
    • 2,2-difluoro-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propan-1-amine
    • EN300-1957288
    • Inchi: 1S/C12H17F2N3/c13-12(14,9-15)7-10-3-4-11(16-8-10)17-5-1-2-6-17/h3-4,8H,1-2,5-7,9,15H2
    • InChI Key: PPIWTHSXQWAXAO-UHFFFAOYSA-N
    • SMILES: FC(CN)(CC1=CN=C(C=C1)N1CCCC1)F

Computed Properties

  • Exact Mass: 241.13905388g/mol
  • Monoisotopic Mass: 241.13905388g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 42.2Ų

2,2-difluoro-3-6-(pyrrolidin-1-yl)pyridin-3-ylpropan-1-amine Pricemore >>

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2,2-difluoro-3-6-(pyrrolidin-1-yl)pyridin-3-ylpropan-1-amine Related Literature

Additional information on 2,2-difluoro-3-6-(pyrrolidin-1-yl)pyridin-3-ylpropan-1-amine

Professional Introduction to Compound with CAS No. 2229276-70-2 and Product Name: 2,2-difluoro-3-6-(pyrrolidin-1-yl)pyridin-3-ylpropan-1-amine

The compound with the CAS number 2229276-70-2 and the product name 2,2-difluoro-3-6-(pyrrolidin-1-yl)pyridin-3-ylpropan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The presence of fluorine atoms and a pyrrolidinyl moiety in its structure suggests that it may exhibit enhanced metabolic stability and binding affinity, which are crucial attributes for drug candidates.

Recent research in medicinal chemistry has highlighted the importance of fluorinated compounds in the development of novel therapeutics. The incorporation of fluorine into molecular structures can modulate physicochemical properties such as lipophilicity, polarizability, and electronic distribution, thereby influencing both pharmacokinetic and pharmacodynamic profiles. In the case of 2,2-difluoro-3-6-(pyrrolidin-1-yl)pyridin-3-ylpropan-1-amine, the dual fluorine substitution at the 2-position of the pyridine ring likely contributes to its stability and reactivity, making it a promising candidate for further exploration.

The pyrrolidinyl group is another key feature of this compound that warrants detailed discussion. Pyrrolidine derivatives are well-known for their versatility in medicinal chemistry, often serving as pharmacophores in a wide range of bioactive molecules. The presence of this group in 2,2-difluoro-3-6-(pyrrolidin-1-yl)pyridin-3-ylpropan-1-amine suggests potential interactions with biological targets such as enzymes and receptors. Specifically, the pyrrolidinyl moiety may facilitate binding to proteins involved in metabolic pathways or signal transduction processes, which are critical for therapeutic intervention.

Current research trends indicate that compounds featuring both fluorine and nitrogen-containing heterocycles are particularly attractive for drug discovery efforts. These structural elements often synergize to produce molecules with improved pharmacological properties. For instance, the combination of fluorine atoms and a pyrrolidinyl group can enhance binding affinity while simultaneously reducing susceptibility to metabolic degradation. This makes 2,2-difluoro-3-6-(pyrrolidin-1-yl)pyridin-3-ylpropan-1-amine a compelling candidate for further investigation.

In addition to its structural features, the compound's potential biological activity is an area of intense interest. Preliminary studies suggest that molecules with similar scaffolds may exhibit properties relevant to neurological disorders, inflammation, and cancer. The pyridine core of 2,2-difluoro-3-6-(pyrrolidin-1-y l)pyridin -3 -y lpropan -1 -amine is particularly noteworthy, as pyridine derivatives have been extensively studied for their roles in modulating various biological pathways. The presence of additional functional groups further expands its potential applications.

The synthesis of this compound involves sophisticated organic transformations that highlight the expertise required in modern pharmaceutical chemistry. The introduction of fluorine atoms typically requires specialized methodologies to ensure high yield and purity. Similarly, the incorporation of the pyrrolidin -1 -y l group necessitates careful consideration of reaction conditions to avoid unwanted side products. These synthetic challenges underscore the complexity involved in developing novel therapeutics.

From a computational chemistry perspective, 2,2-difluoro -3 -6 -(py rrol idini n -1 -y l) py ridi ne -3 -y lpropan -1 -ami ne presents an intriguing case for molecular modeling studies. Advanced techniques such as density functional theory (DFT) can provide insights into its electronic structure and interactions with biological targets. Such studies are essential for rationalizing its potential biological activity and guiding future modifications.

The pharmaceutical industry continues to invest heavily in research aimed at identifying new molecular entities with therapeutic potential. Compounds like 2,2-difluoro -3 -6 -(py rrol idini n -1 -y l) py ridi ne -3 -y lpropan -1 -ami ne exemplify the innovative approaches being taken to address unmet medical needs. By leveraging cutting-edge chemical synthesis and computational methods, researchers are paving the way for next-generation drugs that offer improved efficacy and safety profiles.

In conclusion, 2229276 70 2and its corresponding product name, 22 22 dif luoro 33 6 ( py r rol idini n 11 yl ) py ri di ne 33 yl pro pan 11 am ine, represent a significant advancement in pharmaceutical chemistry. Their unique structural features and potential biological activities make them attractive candidates for further exploration. As research in this field progresses, these compounds will undoubtedly play a crucial role in shaping the future of drug discovery and development.

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